molecular formula C6H13NO2 B1595520 Methyl 3-(ethylamino)propanoate CAS No. 3440-30-0

Methyl 3-(ethylamino)propanoate

Cat. No.: B1595520
CAS No.: 3440-30-0
M. Wt: 131.17 g/mol
InChI Key: KDGSVMQRTUAIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(ethylamino)propanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “Methyl N-ethyl-beta-alaninate” and "Methyl3-(Ethylamino)propanoate" . The compound has a molecular weight of 131.17 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 . This indicates the presence of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The canonical SMILES representation is CCNCCC(=O)OC .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 131.094628657 g/mol . The topological polar surface area is 38.3 Ų . It has a heavy atom count of 9 .

Scientific Research Applications

Synthesis and Catalysis

Research explores the synthesis of esters and propanoates, highlighting their importance as precursors in polymer and chemical synthesis. For instance, the use of Baeyer-Villiger monooxygenases for producing methyl propanoate underscores the role of biocatalysis in generating key industrial chemicals (Hugo L van Beek et al., 2014). Similarly, studies on the enthalpies of formation and bond dissociation energies of esters like ethyl propanoate provide foundational knowledge for understanding and improving reaction conditions in synthesis processes (A. El‐Nahas et al., 2007).

Material Science and Polymer Chemistry

Research into the kinetics of free radical polymerization, involving esters and propanoates, informs the development of new polymeric materials. The study by T. Furuncuoglu et al. (2010) on the role of chain transfer agents in polymerization kinetics highlights the complexity and control needed in polymer synthesis to achieve desired material properties (T. Furuncuoglu et al., 2010).

Pharmaceutical and Medicinal Chemistry

Several studies focus on the synthesis and biological activity of compounds structurally similar to Methyl 3-(ethylamino)propanoate. For example, research on ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate showcases the potential of such compounds in developing new therapeutic agents with anti-cancer activity (L.-Z. Liu et al., 2019).

Environmental Chemistry

The atmospheric degradation study of 3-ethoxy-1-propanol by Inmaculada Aranda et al. (2021) provides insights into the environmental impact and reactivity of oxygenated volatile organic compounds, which could inform the environmental safety assessments of related chemical substances (Inmaculada Aranda et al., 2021).

Analytical Chemistry

Analytical methods for detecting and characterizing esters and their derivatives, as seen in the work on novel dispersive liquid-liquid microextraction methods, are crucial for understanding the behavior and presence of these compounds in various matrices (M. Farajzadeh et al., 2010).

Properties

IUPAC Name

methyl 3-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSVMQRTUAIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187975
Record name Methyl N-ethyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3440-30-0
Record name N-Ethyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3440-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-ethyl-beta-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-ethyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-ethyl-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl acrylate (5.22 g, 60.6 mmol) is dissolved in methanol (20 mL) and cooled to −20° C. Ethylamine (2 M in tetrahydrofuran, 47 mL, 94 mmol) is added via addition funnel and the reaction is allowed to stir at −20° C. for 2 hours. Solvents were then removed in vacuo and the residue is distilled under reduced pressure to afford the title compound as a colorless liquid (2.41 g, 30% yield). 1H NMR (CDCl3) 1.11 (t, 3H, J=7.02 Hz), 2.53 (t, 2H, J=6.58 Hz), 2.66 (q, 2H, J=7.02 Hz), 2.89 (t, 2H, J=6.58 Hz), 3.69 (s, 3H).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(ethylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(ethylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(ethylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(ethylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(ethylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(ethylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.